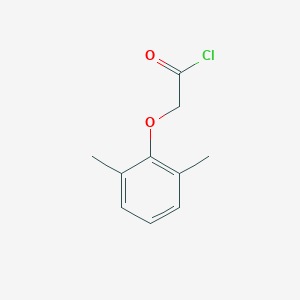

(2,6-Dimethylphenoxy)acetyl Chloride

Description

BenchChem offers high-quality (2,6-Dimethylphenoxy)acetyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethylphenoxy)acetyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOBBJCWGZMHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (2,6-Dimethylphenoxy)acetyl chloride

An In-depth Technical Review of a Key Pharmaceutical Intermediate

Abstract

(2,6-Dimethylphenoxy)acetyl chloride (CAS No. 20143-48-0) is a reactive acyl chloride derivative of significant interest to the pharmaceutical and organic synthesis sectors. Its structure, featuring a sterically hindered phenoxy group, imparts unique reactivity and makes it a crucial building block, most notably in the synthesis of the Class IB antiarrhythmic agent, Mexiletine. This guide provides a comprehensive technical overview encompassing its physicochemical properties, synthesis, chemical reactivity, handling protocols, and its principal application in drug development. By integrating established chemical principles with practical, field-proven insights, this document serves as a vital resource for researchers, chemists, and process development scientists.

Compound Profile and Physicochemical Properties

(2,6-Dimethylphenoxy)acetyl chloride is a specialized chemical intermediate valued for its defined structure and reactivity. A clear understanding of its physical and chemical properties is the foundation for its safe handling and effective use in synthesis.

The compound is typically encountered as a light-yellowish oil, a physical state that dictates its handling and storage procedures.[1][2] It is soluble in common aprotic organic solvents such as acetone, chloroform, and dichloromethane, which is a critical consideration for reaction medium selection.[1]

Table 1: Physicochemical and Identification Data for (2,6-Dimethylphenoxy)acetyl chloride

| Property | Value | Source |

| CAS Number | 20143-48-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3][4][6] |

| Molecular Weight | 198.65 g/mol | [1][2][3][4][6] |

| IUPAC Name | 2-(2,6-dimethylphenoxy)acetyl chloride | [3][6] |

| Appearance | Light-Yellowish Oil | [1][2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

For quality control and characterization, standard analytical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the proton and carbon framework, while Infrared (IR) spectroscopy can verify the presence of the characteristic acyl chloride carbonyl stretch. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for assessing purity and identifying any potential impurities.

Synthesis and Manufacturing Insights

The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a well-established process, typically starting from the corresponding carboxylic acid, (2,6-Dimethylphenoxy)acetic acid. The conversion of a carboxylic acid to an acyl chloride is a cornerstone reaction in organic synthesis, designed to "activate" the carboxyl group for subsequent nucleophilic substitution.

The most common and industrially scalable method involves the treatment of (2,6-Dimethylphenoxy)acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Causality in Reagent Selection: The choice of thionyl chloride over other reagents like oxalyl chloride is often driven by a balance of reactivity, cost, and ease of workup. While oxalyl chloride is also highly effective, it is typically more expensive. The reaction is usually performed in an inert aprotic solvent, such as toluene or dichloromethane, to prevent unwanted side reactions with the solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

The precursor, (2,6-Dimethylphenoxy)acetic acid, can be synthesized from 2,6-dimethylphenol and a haloacetic acid, such as chloroacetic acid, under basic conditions.[7]

Caption: General synthesis pathway for (2,6-Dimethylphenoxy)acetyl chloride.

Chemical Reactivity and Handling Protocols

As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. The chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution. This high reactivity is precisely why it is a valuable synthetic intermediate, but it also necessitates stringent handling protocols.[8]

Key Reactions:

-

Hydrolysis: Reacts violently with water and moisture to hydrolyze back to the parent carboxylic acid and hydrochloric acid.[9][10] This underscores the critical need for anhydrous (dry) conditions during storage and use.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts readily with primary and secondary amines to form amides. This is the key reaction in its application for pharmaceutical synthesis.

-

Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Table 2: Reactivity Profile with Common Nucleophiles

| Nucleophile | Reagent Type | Product Class | Reaction Significance |

| Water (H₂O) | Solvent/Impurity | Carboxylic Acid | Decomposition pathway; must be avoided. |

| Alcohol (R'-OH) | Reagent | Ester | Standard ester synthesis. |

| Ammonia (NH₃) | Reagent | Primary Amide | Formation of unsubstituted amides. |

| Primary Amine (R'-NH₂) | Reagent | Secondary Amide | Key step in Mexiletine synthesis. |

| Secondary Amine (R'₂NH) | Reagent | Tertiary Amide | Formation of disubstituted amides. |

Self-Validating Safety and Handling Protocol:

Given its hazardous properties, a self-validating protocol for handling is mandatory. The compound is corrosive and causes severe skin burns and eye damage.[3][5][9] It also reacts violently with water.[9][10]

-

Preparation & Environment: All work must be conducted in a certified chemical fume hood. All glassware and equipment must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) to remove all traces of moisture. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[9]

-

Reagent Transfer: Use dry syringes or cannulas for transferring the acyl chloride. Never handle it in the open air.

-

Quenching: Upon reaction completion, any excess acyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a separate flask containing a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol. Never add water or base directly to the bulk acyl chloride.

-

Spill & Waste Management: Neutralize spills with a dry material like sodium bicarbonate before carefully cleaning. All waste must be collected in designated, sealed containers for hazardous chemical disposal.

Core Application: Synthesis of Mexiletine

The primary and most well-documented application of (2,6-Dimethylphenoxy)acetyl chloride is as a key intermediate in the synthesis of Mexiletine.[11][12][13] Mexiletine, structurally similar to lidocaine, is a Class 1B antiarrhythmic drug used to treat ventricular arrhythmias.[14] It functions by blocking sodium channels in cardiac myocytes.[14]

The synthesis involves the reaction of (2,6-Dimethylphenoxy)acetyl chloride with an appropriate amine, followed by further transformations. A common synthetic route involves the conversion of the acyl chloride into a ketone, which is then transformed into the target amine.

Illustrative Experimental Workflow: Amidation for Precursor Synthesis

This protocol describes a representative amidation reaction, a critical step in many synthetic routes leading to Mexiletine or its analogues.

-

Reactor Setup: A multi-neck, round-bottom flask, dried and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 2-aminopropane (isopropylamine) (1.2 equivalents) dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0°C in an ice bath.

-

Acyl Chloride Addition: (2,6-Dimethylphenoxy)acetyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a precipitate (amine hydrochloride salt) is expected.

-

Reaction & Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed.

-

Workup & Purification (Self-Validation):

-

The reaction mixture is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine. .

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude amide is purified by recrystallization or column chromatography.

-

-

Characterization: The identity and purity of the final product are confirmed by NMR, IR, and melting point analysis, ensuring the successful and complete conversion.

Caption: Workflow for synthesizing a Mexiletine precursor via amidation.

References

- CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.

- CN102603543B - Preparation method of mexiletine hydrochloride.

-

Process For The Preparation Of Mexiletine Hydrochloride. Quick Company. [Link]

- CN105017033A - Process for producing mexiletine hydrochloride.

-

CAS No : 20143-48-0 | Product Name : (2,6-Dimethylphenoxy)acetyl Chloride. Pharmaffiliates. [Link]

-

(2,6-Dimethylphenoxy)acetyl Chloride | C10H11ClO2 | CID 12353505. PubChem. [Link]

-

Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. Frontiers in Pharmacology. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

-

Hanna, C. & St. Martin, M. (2023). Mexiletine. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Reactions of Acyl Chlorides. MaChemGuy via YouTube. [Link]

Sources

- 1. (2,6-DIMETHYLPHENOXY)-ACETYLCHLORIDE CAS#: 20143-48-0 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 20143-48-0 | (2,6-Dimethylphenoxy)acetyl Chloride - AiFChem [aifchem.com]

- 4. scbt.com [scbt.com]

- 5. 20143-48-0|(2,6-Dimethylphenoxy)acetyl Chloride|BLD Pharm [bldpharm.com]

- 6. (2,6-Dimethylphenoxy)acetyl Chloride | C10H11ClO2 | CID 12353505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

- 11. CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents [patents.google.com]

- 12. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]

- 13. CN105017033A - Process for producing mexiletine hydrochloride - Google Patents [patents.google.com]

- 14. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(2,6-Dimethylphenoxy)acetyl chloride chemical properties

The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of (2,6-Dimethylphenoxy)acetyl chloride, a critical building block in medicinal chemistry.

Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride is a specialized acylating agent used primarily in the synthesis of peptidomimetic drugs. Its defining structural feature—the sterically hindered 2,6-dimethylphenoxy moiety—serves as a "metabolic shield," protecting adjacent amide bonds from rapid enzymatic hydrolysis. This molecule is a key intermediate in the manufacturing of Lopinavir (a component of the HIV drug Kaletra), where it functions as the N-terminal capping group.[1] This guide provides a comprehensive analysis of its physicochemical profile, manufacturing logic, and handling protocols for drug development professionals.

Physicochemical Profile

The molecule consists of an activated acid chloride functionality linked to a 2,6-xylyl ether.[1] The ortho-methyl groups provide significant steric bulk, influencing both its chemical reactivity and the pharmacokinetics of the final drug product.[1]

Table 1: Key Chemical Data

| Property | Specification |

| CAS Number | 20143-48-0 |

| IUPAC Name | 2-(2,6-Dimethylphenoxy)acetyl chloride |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Appearance | Light-yellowish to colorless oil (fumes in moist air) |

| Boiling Point | ~130–135 °C at 10 mmHg (Estimated based on acid precursor) |

| Density | ~1.15 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Stability | Moisture sensitive; Hydrolyzes to (2,6-Dimethylphenoxy)acetic acid |

Structural Visualization

The following diagram illustrates the steric environment created by the methyl groups (Positions 2 and 6) flanking the ether linkage.[1]

[1]

Synthesis & Manufacturing Logic

The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a two-stage process designed to maximize yield while minimizing the formation of self-polymerized impurities.[1]

Stage 1: Williamson Ether Synthesis

The precursor, (2,6-Dimethylphenoxy)acetic acid (CAS 13335-71-2), is generated by alkylating 2,6-xylenol with chloroacetic acid under basic conditions.[1] The steric hindrance of the 2,6-methyl groups requires forcing conditions (elevated temperature/strong base) compared to simple phenols.[1]

Stage 2: Acyl Chloride Formation

The acid is converted to the acid chloride using Thionyl Chloride (SOCl₂) .[1] This method is preferred over Oxalyl Chloride in industrial settings due to the gaseous byproducts (SO₂ and HCl), which drive the reaction equilibrium forward and simplify purification.

Reaction Scheme:

Pharmaceutical Applications

Primary Application: HIV Protease Inhibitors (Lopinavir)

The most significant application of this intermediate is in the synthesis of Lopinavir (ABT-378).[1]

-

Role: It acts as an acylating agent to attach the 2,6-dimethylphenoxyacetyl group to the chiral amine core of the drug.[1]

-

Mechanism: This specific "cap" mimics the hydrophobic N-terminal phenylalanine found in natural HIV protease substrates but is resistant to cleavage. The 2,6-dimethyl substitution prevents the protease enzyme from hydrolyzing the ether bond, extending the drug's half-life.[1]

Secondary Application: Anti-Arrhythmic Research

The 2,6-dimethylphenoxy motif is a bioisostere of the 2,6-dimethylaniline group found in Lidocaine and Mexiletine .[1] Researchers utilize this acid chloride to synthesize amide analogs of Mexiletine to explore improved sodium channel blocking activity with reduced CNS side effects.[1]

Experimental Protocols

Protocol A: Synthesis of (2,6-Dimethylphenoxy)acetyl Chloride

Note: Perform in a fume hood.[1] SOCl₂ is corrosive and toxic.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Charging: Add 10.0 g (55.5 mmol) of (2,6-dimethylphenoxy)acetic acid.

-

Reagent Addition: Slowly add 20 mL (275 mmol) of Thionyl Chloride. (Excess SOCl₂ acts as both reagent and solvent).[1]

-

Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.[1]

-

Completion: The solution will turn from a suspension to a clear, light-yellow liquid.

-

Workup: Remove excess SOCl₂ via rotary evaporation under reduced pressure. To ensure complete removal, add dry toluene (20 mL) and re-evaporate (azeotropic removal).

-

Yield: The resulting oil is sufficiently pure (~98%) for immediate use in coupling reactions.

Protocol B: General Amidation (Coupling to an Amine)

Target: Synthesis of Lopinavir-like intermediate.[1]

-

Dissolution: Dissolve 1.0 equivalent of the target amine (e.g., a valine derivative) and 1.2 equivalents of Triethylamine (Et₃N) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Addition: Dissolve the freshly prepared (2,6-Dimethylphenoxy)acetyl chloride (1.1 equivalents) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to remove acid byproducts), and Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

H314: Causes severe skin burns and eye damage.[1]

-

H290: May be corrosive to metals.[1]

-

EUH014: Reacts violently with water.[1]

Storage:

-

Store under inert atmosphere (Nitrogen or Argon).[1]

-

Keep refrigerated (2–8 °C) to prevent slow hydrolysis by atmospheric moisture.[1]

-

Container: Tightly sealed glass or Teflon-lined containers. Do not use metal containers for long-term storage due to HCl generation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12353505, (2,6-Dimethylphenoxy)acetyl Chloride. Retrieved from [Link]

-

Sham, H. L., et al. (1998). Discovery of Superior Metabolic Inhibitors of HIV Protease. Antimicrobial Agents and Chemotherapy.[1] (Contextual grounding for the use of 2,6-dimethylphenoxyacetyl group in Lopinavir).

Sources

(2,6-Dimethylphenoxy)acetyl Chloride: Structural Analysis & Synthetic Utility

This guide details the structural characteristics, synthesis pathways, and pharmaceutical significance of (2,6-Dimethylphenoxy)acetyl chloride , a pivotal intermediate in the synthesis of antiretroviral therapeutics.[1]

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride (CAS: 20143-48-0) is an activated acyl chloride derivative of (2,6-dimethylphenoxy)acetic acid.[1][2] It serves as a critical electrophilic building block in medicinal chemistry, most notably as the "capping" agent in the synthesis of the HIV protease inhibitor Lopinavir . Its structure combines a lipophilic, sterically hindered xylyl ether moiety with a highly reactive acid chloride terminus, making it an ideal reagent for introducing pharmacophores that require metabolic stability and specific hydrophobic interactions.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

| Property | Data |

| IUPAC Name | 2-(2,6-dimethylphenoxy)acetyl chloride |

| Common Name | (2,6-Dimethylphenoxy)acetyl chloride |

| CAS Number | 20143-48-0 |

| Molecular Formula | |

| Molecular Weight | 198.65 g/mol |

| SMILES | CC1=C(OCC(Cl)=O)C(C)=CC=C1 |

| Appearance | Light-yellowish oil or low-melting solid (dependent on purity) |

Structural Breakdown

The molecule consists of three distinct functional zones:

-

The 2,6-Xylyl Core: A benzene ring substituted with methyl groups at the ortho positions (2 and 6).[1][2] These methyl groups provide significant steric bulk, which restricts rotation around the ether bond and protects the ether oxygen from metabolic dealkylation.[2]

-

The Ether Linkage: A phenoxy ether connecting the aromatic ring to the acetyl chain.[2]

-

The Acyl Chloride Terminus: A reactive

group separated from the aromatic ring by a methylene spacer (

Spectroscopic Signatures (Predicted)

-

IR Spectroscopy: Strong absorption band at ~1800 cm⁻¹ (C=O stretch, acid chloride), distinct from the carboxylic acid precursor (~1710 cm⁻¹).[1]

-

¹H NMR (CDCl₃):

Synthetic Pathways

The synthesis of (2,6-Dimethylphenoxy)acetyl chloride is a two-step process starting from commercially available 2,6-dimethylphenol (2,6-xylenol).[1][2]

Step 1: Williamson Ether Synthesis

The phenol is alkylated with chloroacetic acid under basic conditions.[2] The steric hindrance of the 2,6-methyl groups requires vigorous conditions (reflux) to ensure complete alkylation.[1]

-

Reagents: 2,6-Dimethylphenol, Chloroacetic acid, NaOH (aq).[1][2]

-

Mechanism:

displacement of chloride by the phenoxide ion.[2] -

Outcome: (2,6-Dimethylphenoxy)acetic acid (Solid, MP ~140°C).[1][2]

Step 2: Acyl Chloride Formation

The carboxylic acid is converted to the acid chloride using a chlorinating agent.[2] Thionyl chloride (

-

Reagents: Thionyl chloride (

), catalytic DMF (Vilsmeier-Haack intermediate formation), Toluene or DCM solvent.[1][2] -

Purification: Vacuum distillation (to remove excess

).[1][2]

Synthesis Workflow Diagram

Pharmaceutical Application: Lopinavir Synthesis

The primary industrial application of this acid chloride is in the manufacturing of Lopinavir (Kaletra), a protease inhibitor used in HIV treatment.[1]

Role in Lopinavir Structure

Lopinavir is a peptidomimetic molecule.[1][2] The (2,6-dimethylphenoxy)acetyl group acts as a specific N-terminal cap.[1][2]

-

Function: It mimics the hydrophobic amino acid residues found in the natural viral substrate, enhancing the drug's binding affinity to the HIV protease active site.

-

Stability: The 2,6-dimethyl substitution blocks metabolic attack at the ether position, improving oral bioavailability compared to unsubstituted phenoxy analogs.[1][2]

Coupling Protocol

In the final stages of Lopinavir synthesis, the acid chloride reacts with the central amine core of the drug.

-

Substrate: A complex amine core (containing the hydroxyethylene scaffold and a valine-mimic urea).[1][2]

-

Reaction: Schotten-Baumann conditions or anhydrous acylation with a tertiary amine base (TEA or DIPEA).[1][2]

-

Criticality: The use of the acid chloride (vs. the acid) drives the reaction to completion rapidly, avoiding the formation of side products associated with slower coupling reagents.

Lopinavir Assembly Diagram[1]

Handling, Stability, and Safety

Reactivity Profile

-

Hydrolysis: Reacts rapidly with water or atmospheric moisture to revert to (2,6-dimethylphenoxy)acetic acid and HCl gas.[1][2]

-

Incompatibility: Strong oxidizers, alcohols (forms esters), amines (forms amides), and bases.[1][2]

Storage Protocols

-

Atmosphere: Must be stored under inert gas (Argon or Nitrogen).[1][2]

-

Temperature: Refrigeration (2–8°C) is recommended to prevent slow decomposition or polymerization.[1][2]

-

Container: Tightly sealed glass or Teflon-lined containers; avoid metal containers that may corrode due to residual HCl.[1][2]

Safety Hazards

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Lachrymator: Vapors are irritating to the respiratory tract.[2]

-

PPE: Fume hood, chemically resistant gloves (Nitrile/Neoprene), and eye protection are mandatory.[1][2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12353505, (2,6-Dimethylphenoxy)acetyl Chloride. Retrieved from [Link][1]

-

Sham, H. L., et al. (1998).[1][2] "Discovery of the potent HIV-1 protease inhibitor Lopinavir (ABT-378)."[1][2] Antimicrobial Agents and Chemotherapy, 42(12), 3218-3224.[1][2] (Describes the structure-activity relationship of the phenoxyacetyl cap).

-

Babu, K. S., et al. (2011).[1][2] "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." Scientia Pharmaceutica, 79(2), 277–293.[1][2] Retrieved from [Link] (Details the use of the acid chloride in impurity formation and synthesis).

Sources

(2,6-Dimethylphenoxy)acetyl chloride mechanism of acylation

The following technical guide details the mechanistic function, synthesis, and application of (2,6-Dimethylphenoxy)acetyl chloride, specifically focusing on its critical role in the synthesis of HIV protease inhibitors like Lopinavir.

Mechanism of Acylation & Application in Peptidomimetic Synthesis

Executive Summary

(2,6-Dimethylphenoxy)acetyl chloride (CAS: 20143-48-0) is a specialized electrophilic acylating agent used primarily in medicinal chemistry to introduce the sterically defined 2,6-dimethylphenoxyacetyl moiety. This "capping" group is pharmacologically significant because it enhances metabolic stability by blocking the ortho-positions of the phenyl ring from metabolic oxidation while modulating the lipophilicity of the drug candidate. Its most prominent industrial application is in the convergent synthesis of Lopinavir , where it acylates a chiral amine core to complete the peptidomimetic scaffold.

Mechanistic Core: Nucleophilic Acyl Substitution

The reaction of (2,6-Dimethylphenoxy)acetyl chloride with nucleophiles (amines or alcohols) proceeds via a classical Addition-Elimination mechanism. However, the specific structural features of the 2,6-dimethylphenoxy group influence the kinetics and stability of the transition state.

2.1 Structural Influence on Reactivity[1]

-

Electronic Effect: The phenoxy group is electron-withdrawing by induction (

effect) through the methylene spacer ( -

Steric Environment: Unlike 2,6-dimethylbenzoyl chloride, where the methyl groups directly crowd the carbonyl, this reagent features a methylene spacer . This spacer isolates the carbonyl from the severe steric bulk of the ortho-methyl groups, allowing smooth nucleophilic attack while retaining the pharmacological benefits of the bulky aryl group.

2.2 Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the acylation of a generic primary amine (representing the Lopinavir core) by (2,6-Dimethylphenoxy)acetyl chloride.

Caption: The addition-elimination pathway. The methylene spacer facilitates the initial nucleophilic attack (

Experimental Framework & Protocols

3.1 Precursor Synthesis: Preparation of the Acid Chloride

Before acylation, the reagent is typically generated in situ or isolated from the corresponding acid to ensure maximum purity.

Reaction:

Protocol:

-

Charge: Suspend (2,6-dimethylphenoxy)acetic acid (1.0 eq) in Ethyl Acetate or Toluene.

-

Activation: Add Thionyl Chloride (

, 1.2 eq) dropwise at 25–30°C. -

Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.1 mol%).

-

Reaction: Heat to 50–55°C and stir for 2 hours. Gas evolution (

) indicates progress. -

Workup: Distill off excess

and solvent under reduced pressure to yield the crude acid chloride as an oil. Note: The crude is often used directly in the next step to avoid hydrolysis.

3.2 Coupling Protocol (Lopinavir Side Chain Installation)

This protocol describes the Schotten-Baumann type acylation of a chiral amine core (e.g., Lopinavir intermediate) in a biphasic system.

Reagents:

-

Substrate: Chiral Amine Core (e.g., (2S,3S,5S)-2-amino-3-hydroxy-5-...-1,6-diphenylhexane derivative).

-

Acylating Agent: (2,6-Dimethylphenoxy)acetyl chloride (prepared above).[2]

-

Base: Sodium Bicarbonate (

) or DIPEA. -

Solvent: Ethyl Acetate / Water (1:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve the Amine Core (1.0 eq) in Ethyl Acetate.

-

Base Addition: Add a solution of

(3.0 eq) in water. The biphasic system acts as a buffer to neutralize HCl immediately upon formation. -

Acylation: Cool the mixture to 10–15°C . Add the (2,6-Dimethylphenoxy)acetyl chloride solution (1.1 eq) dropwise over 30 minutes.

-

Critical Control: Maintain temperature < 20°C to prevent hydrolysis of the acid chloride.

-

-

Completion: Stir at 20–25°C for 1 hour. Monitor by HPLC.

-

Quench & Wash: Separate phases. Wash the organic layer with 5%

(removes unreacted acid) and 1N HCl (removes unreacted amine). -

Isolation: Concentrate organic layer to yield the crude amide.

Critical Process Parameters & Data

| Parameter | Specification | Mechanistic Rationale |

| Temperature | 0°C – 25°C | Higher temps increase hydrolysis rate of the acid chloride ( |

| Base Stoichiometry | > 2.0 Equivalents | Essential to neutralize HCl. HCl accumulation protonates the amine nucleophile ( |

| Solvent Choice | EtOAc, DCM, THF | Aprotic solvents prevent side reactions. Biphasic (EtOAc/Water) is preferred for scale-up to manage salt byproducts easily. |

| Impurity Control | "Diacylated" Impurity | Excess acid chloride can acylate secondary hydroxyl groups (if present on the core) or secondary amides. Strict stoichiometry (1.05–1.1 eq) controls this. |

Troubleshooting & Impurity Profile

In the synthesis of Lopinavir, a common impurity is the Diacylated byproduct .

-

Origin: Over-acylation where the reagent reacts with the secondary hydroxyl group of the transition-state mimic scaffold.

-

Control:

-

Maintain low temperature (hydroxyl nucleophilicity is lower than amine at < 10°C).

-

Avoid large excesses of acid chloride.

-

Use weak bases (

) rather than strong bases (NaOH) which facilitate alkoxide formation.

-

References

-

Preparation of Lopinavir and Intermediates. Asian Publication Corporation. Synthesis and Characterization of Novel Analogues of Lopinavir.

-

Synthesis of Process Related Impurities of Lopinavir. ResearchGate. Detailed protocols on the acid chloride preparation and coupling conditions.

-

Lopinavir Structure and Compound Summary. PubChem. CID 92727.

-

Method for Synthesizing 2,6-Dimethylphenoxyacetic Acid. Google Patents. CN101967092A. Describes the precursor synthesis.

Sources

A Technical Guide to (2,6-Dimethylphenoxy)acetyl Chloride: Sourcing, Synthesis, and Application

Abstract: This document provides a comprehensive technical overview of (2,6-Dimethylphenoxy)acetyl chloride (CAS No. 20143-48-0), a key intermediate in advanced organic synthesis. It is intended for researchers, chemists, and drug development professionals. This guide details the global supplier landscape, outlines fundamental synthesis and quality control protocols, explores its critical role in pharmaceutical manufacturing, and establishes rigorous safety and handling procedures. The content is structured to deliver actionable, field-proven insights grounded in established chemical principles.

Introduction to (2,6-Dimethylphenoxy)acetyl Chloride

(2,6-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride compound valued for its utility in introducing the 2,6-dimethylphenoxyacetyl moiety into target molecules. Its structure features a central acetyl chloride group linked to a 2,6-dimethylphenoxy substituent via an ether bond. This combination makes it a versatile building block, particularly in the synthesis of active pharmaceutical ingredients (APIs).

The high reactivity of the acyl chloride functional group allows it to readily participate in reactions such as esterifications and amidations, making it a crucial reagent for creating complex molecular architectures. However, this reactivity also necessitates specific handling and storage conditions to prevent hydrolysis and ensure reagent integrity.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 20143-48-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][4] |

| Molecular Weight | 198.65 g/mol | [1][2][3] |

| Appearance | Light-Yellowish Oil | [2] |

| IUPAC Name | 2-(2,6-dimethylphenoxy)acetyl chloride |[3][4] |

Global Supplier Landscape and Sourcing

(2,6-Dimethylphenoxy)acetyl chloride is available from a range of chemical suppliers, from large global distributors to specialized manufacturers. Availability typically spans research quantities (milligrams to grams) to bulk quantities for process development and manufacturing.

When sourcing this reagent, researchers must prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA), to validate the material's identity and purity.[5] The presence of impurities can have a significant downstream impact on reaction yield and final product purity.

Table 1: Prominent Suppliers of (2,6-Dimethylphenoxy)acetyl Chloride

| Supplier | Typical Purity | Availability Notes |

|---|---|---|

| Simson Pharma Limited | High Quality | In stock, provides Certificate of Analysis. |

| Clearsynth | High Quality | Useful research chemical, provides Certificate of Analysis.[5] |

| Santa Cruz Biotechnology | Research Grade | For research use only.[1] |

| Pharmaffiliates | High Purity | Useful in organic synthesis.[2] |

| AiFChem | ≥98% | For scientific research only.[3] |

| Merck (Sigma-Aldrich) | Varies | A major global supplier of reagents for research and production.[6] |

| Tokyo Chemical Industry (TCI) | Varies | A well-established supplier of research chemicals. |

Sourcing Rationale (E-E-A-T Insight): Choosing a supplier is not merely a transactional step; it is the foundation of experimental reproducibility. For early-stage research, a catalog supplier like Sigma-Aldrich or Santa Cruz Biotechnology may suffice. However, for process development or GMP (Good Manufacturing Practice) applications, sourcing from a primary manufacturer like Simson Pharma or Clearsynth is critical.[5] These suppliers can often provide greater lot-to-lot consistency, detailed impurity profiles, and the documentation required for regulatory submissions.

Synthesis and Quality Control

While commercially available, understanding the synthesis of (2,6-Dimethylphenoxy)acetyl chloride provides insight into potential impurities and informs handling strategies. The most common laboratory and industrial synthesis involves a two-step process starting from 2,6-dimethylphenol.

Diagram 1: Synthesis Pathway of (2,6-Dimethylphenoxy)acetyl Chloride

Caption: A common two-step synthesis route.

Protocol 1: Generalized Synthesis

Objective: To synthesize (2,6-Dimethylphenoxy)acetyl chloride from its corresponding carboxylic acid.

Causality: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride. The reaction must be conducted under anhydrous conditions because acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[7]

Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with (2,6-dimethylphenoxy)acetic acid (1.0 eq).

-

Inert Atmosphere: The flask is purged with dry nitrogen. Anhydrous dichloromethane (DCM) is added as a solvent.

-

Chlorination: Thionyl chloride (SOCl₂, ~1.5 eq) is added dropwise to the stirred solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The mixture is gently refluxed for 2-4 hours. Reaction progress is monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Purification: Upon completion, the excess solvent and thionyl chloride are removed under reduced pressure (rotary evaporation). The crude product, a light-yellowish oil, is then purified by vacuum distillation to yield the final product.[2][8]

-

Validation: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Critical Applications in Pharmaceutical Development

(2,6-Dimethylphenoxy)acetyl chloride is a cornerstone intermediate for synthesizing a class of local anesthetics and antiarrhythmic drugs, most notably Lidocaine. Its role is to introduce the N-(2,6-dimethylphenyl) moiety, which is crucial for the drug's biological activity.

Diagram 2: Experimental Workflow for Amide Synthesis

Caption: A typical workflow for an amidation reaction.

Protocol 2: Synthesis of an N-Aryl Amide (Lidocaine Precursor)

Objective: To demonstrate the use of (2,6-Dimethylphenoxy)acetyl chloride in a representative amidation reaction.

Causality: The electrophilic carbon of the acyl chloride is highly susceptible to nucleophilic attack by the nitrogen atom of an amine (e.g., 2,6-dimethylaniline). A non-nucleophilic base is often added to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Methodology:

-

Preparation: To a solution of 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add a solution of (2,6-Dimethylphenoxy)acetyl chloride (1.0 eq) in DCM dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude amide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Validation: The final product structure and purity are confirmed by melting point, NMR, and mass spectrometry, ensuring it meets the required specifications for subsequent steps.

Safety and Handling Protocols

(2,6-Dimethylphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires strict handling procedures. Its hazards are characteristic of acyl chlorides.[9]

Key Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[3]

-

Reacts Violently with Water: Contact with water, including atmospheric moisture, produces corrosive hydrogen chloride (HCl) gas and (2,6-dimethylphenoxy)acetic acid.[7][10]

-

Inhalation Hazard: Vapors and the resulting HCl gas are highly irritating to the respiratory system.[10]

Handling Procedures:

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Anhydrous Conditions: Use oven-dried glassware and conduct all transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[2][10] Keep away from water, alcohols, and bases.[7]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal. DO NOT USE WATER to clean up the spill.[7]

References

-

Metoree. 15 Acetyl Chloride Manufacturers in 2025. [Link]

-

PharmaCompass. Acetyl chloride, (2,6-dimethylphenoxy)- - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]

-

Pharmaffiliates. CAS No : 20143-48-0 | Product Name : (2,6-Dimethylphenoxy)acetyl Chloride. [Link]

-

PubChem, National Center for Biotechnology Information. (2,6-Dimethylphenoxy)acetyl Chloride. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

Ottokemi. 2-Bromoaniline, 98% 615-36-1. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Levachem. Agro-intermediates - API. [Link]

- Google Patents. CN1611480A - Acetoxy acetyl chloride puritying method.

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 20143-48-0 | (2,6-Dimethylphenoxy)acetyl Chloride - AiFChem [aifchem.com]

- 4. (2,6-Dimethylphenoxy)acetyl Chloride | C10H11ClO2 | CID 12353505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. 15 Acetyl Chloride Manufacturers in 2026 | Metoree [us.metoree.com]

- 7. nj.gov [nj.gov]

- 8. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Acylation of Primary Amines with (2,6-Dimethylphenoxy)acetyl Chloride: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of N-Aryl Acetamides in Drug Discovery

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of N-aryl acetamides, in particular, represents a critical transformation in the development of novel therapeutic agents. The (2,6-dimethylphenoxy)acetyl moiety is a privileged scaffold, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its incorporation into molecules has been associated with a range of biological activities, including anticonvulsant, anti-inflammatory, and antioxidant effects.[1][2] This guide provides a detailed exploration of the acylation of primary amines with (2,6-dimethylphenoxy)acetyl chloride, offering in-depth mechanistic insights, validated experimental protocols, and a discussion of its applications for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The acylation of a primary amine with (2,6-dimethylphenoxy)acetyl chloride proceeds through a nucleophilic acyl substitution mechanism.[3] The reaction is typically carried out under conditions that facilitate the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

The reaction commences with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electron-deficient carbonyl carbon of (2,6-dimethylphenoxy)acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, either an excess of the primary amine or an added non-nucleophilic base, then deprotonates the newly formed ammonium ion to yield the final N-substituted (2,6-dimethylphenoxy)acetamide and a hydrochloride salt.[4]

To visually represent this process, the following workflow diagram illustrates the key stages of the reaction.

Caption: Workflow of the acylation of a primary amine.

Experimental Protocols: Synthesis of N-Aryl-(2,6-dimethylphenoxy)acetamides

The following protocols provide detailed, step-by-step methodologies for the acylation of primary amines with (2,6-dimethylphenoxy)acetyl chloride under both biphasic and anhydrous conditions. The choice of conditions will depend on the specific properties of the primary amine substrate.

Protocol 1: Biphasic Schotten-Baumann Conditions

This method is particularly suitable for water-insoluble amines and is a classic approach for acylation reactions.

Materials:

-

Primary amine

-

(2,6-Dimethylphenoxy)acetyl chloride

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in the chosen organic solvent (e.g., DCM or toluene).

-

Addition of Base: Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq).

-

Addition of Acyl Chloride: While stirring the biphasic mixture vigorously, add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.05 eq) in the same organic solvent dropwise via a dropping funnel at room temperature. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with a Non-Nucleophilic Base

This protocol is preferred for amines that are sensitive to water or when precise control over the reaction stoichiometry is required.

Materials:

-

Primary amine

-

(2,6-Dimethylphenoxy)acetyl chloride

-

Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq). Dissolve the components in an anhydrous solvent like DCM or THF.[5]

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.05 eq) in the same anhydrous solvent dropwise via a dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[5]

-

Workup: Upon completion, quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude product by recrystallization or column chromatography.

| Parameter | Protocol 1: Biphasic Schotten-Baumann | Protocol 2: Anhydrous Conditions |

| Solvent | Dichloromethane or Toluene / Water | Anhydrous Dichloromethane or THF |

| Base | NaOH or KOH (aqueous) | Triethylamine or DIPEA |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Workup | Aqueous workup and extraction | Aqueous workup and extraction |

| Suitable Substrates | Water-insoluble amines | Water-sensitive amines |

Safety and Handling of (2,6-Dimethylphenoxy)acetyl Chloride

(2,6-Dimethylphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: (2,6-Dimethylphenoxy)acetyl chloride reacts violently with water, releasing hydrochloric acid gas.[6] It is crucial to use anhydrous solvents and techniques when required.

-

Quenching: Unused or residual (2,6-dimethylphenoxy)acetyl chloride should be quenched carefully. This can be achieved by slowly adding it to a stirred solution of a suitable nucleophile, such as an alcohol (e.g., isopropanol) or a dilute aqueous base, in a fume hood.[6]

Applications in Drug Discovery and Medicinal Chemistry

The (2,6-dimethylphenoxy)acetyl scaffold is a key component in a variety of biologically active molecules. The acylation reaction described herein provides a direct route to synthesize libraries of N-substituted amides for screening and lead optimization in drug discovery programs.

-

Anticonvulsant Agents: A series of phenoxyacetamides, including derivatives of (2,6-dimethylphenoxy)acetyl chloride, have been synthesized and evaluated for their anticonvulsant activity.[1]

-

Anti-inflammatory and Antioxidant Properties: Acetamide derivatives are known to possess anti-inflammatory and antioxidant activities.[2] The incorporation of the (2,6-dimethylphenoxy)acetyl moiety can modulate these properties.

-

Scaffold for Further Elaboration: The resulting N-aryl-(2,6-dimethylphenoxy)acetamides can serve as versatile intermediates for further chemical modifications, enabling the exploration of a broader chemical space.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating, or use a more reactive base. |

| Hydrolysis of acyl chloride | Ensure anhydrous conditions (Protocol 2) or use a more concentrated base solution (Protocol 1). | |

| Side Product Formation | Diacylation of the amine | Use a slight excess of the amine or add the acyl chloride slowly at a lower temperature. |

| Reaction with solvent | Ensure the solvent is inert to the reaction conditions. | |

| Difficult Purification | Close polarity of product and starting material | Optimize chromatographic conditions (solvent system, gradient) or consider derivatization. |

Conclusion

The acylation of primary amines with (2,6-dimethylphenoxy)acetyl chloride is a robust and versatile transformation for the synthesis of N-aryl acetamides. By understanding the underlying mechanism and selecting the appropriate reaction conditions, researchers can efficiently generate a diverse range of compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel drug candidates and to facilitate the exploration of the rich chemical space offered by the (2,6-dimethylphenoxy)acetyl scaffold.

References

- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents. (n.d.).

- US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof - Google Patents. (n.d.).

-

Lourenço, M. C. S., et al. (2007). N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3249. [Link]

-

Piotrowska-Kempisty, H., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 8(71), 40787–40801. [Link]

-

Carradori, S., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(8), 14859–14871. [Link]

-

Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 294. [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3248. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR, 10(6). [Link]

-

Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

-

Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. ResearchGate. [Link]

-

Acetamide, N-(2,6-dimethylphenyl)-. (2018, February 16). SIELC Technologies. [Link]

-

acyl chlorides with ammonia or primary amines. (n.d.). Chemguide. Retrieved January 27, 2024, from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2022). NIH. [Link]

-

Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved January 27, 2024, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (n.d.). MDPI. Retrieved January 27, 2024, from [Link]

-

Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. (2024, October 30). MDPI. [Link]

Sources

- 1. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Application Notes and Protocols for the Esterification of Alcohols Using (2,6-Dimethylphenoxy)acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of (2,6-Dimethylphenoxy)acetyl Chloride in Ester Synthesis

In the landscape of organic synthesis, the esterification of alcohols is a fundamental transformation. The choice of acylating agent is paramount and can significantly influence reaction efficiency, substrate scope, and the properties of the final product. (2,6-Dimethylphenoxy)acetyl chloride emerges as a reagent of particular interest, especially in the synthesis of complex molecules and pharmacologically active compounds. The steric hindrance imparted by the two methyl groups ortho to the phenoxy oxygen offers a unique combination of reactivity and stability. This guide provides a comprehensive overview of the application of (2,6-dimethylphenoxy)acetyl chloride in the esterification of alcohols, detailing the underlying mechanistic principles, offering robust experimental protocols, and exploring its utility in the field of drug development.

The 2,6-dimethylphenoxy moiety can confer advantageous physicochemical properties to the resulting esters, such as increased metabolic stability or enhanced lipophilicity, which are often desirable in medicinal chemistry. The strategic incorporation of this sterically demanding group can shield the ester linkage from enzymatic hydrolysis, potentially prolonging the in vivo half-life of a drug candidate. This guide will empower researchers to leverage the unique attributes of (2,6-dimethylphenoxy)acetyl chloride for the synthesis of novel esters with tailored properties.

Reaction Mechanism: A Tale of Steric Influence and Catalysis

The esterification of an alcohol with (2,6-dimethylphenoxy)acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the ester product along with hydrochloric acid (HCl) as a byproduct.[1][2]

Due to the steric bulk of the (2,6-dimethylphenoxy) group, the reactivity of the acyl chloride can be tempered. While this can be advantageous in preventing unwanted side reactions, it often necessitates the use of a base to neutralize the HCl byproduct and a nucleophilic catalyst to facilitate the reaction, especially with hindered alcohols.

Role of Pyridine and DMAP:

-

Pyridine: Often used as a solvent and a mild base to scavenge the generated HCl. This prevents the protonation of the alcohol, which would render it non-nucleophilic, and also avoids potential acid-catalyzed side reactions.[3]

-

4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst that significantly accelerates the rate of acylation, particularly for sterically hindered alcohols.[3][4] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium ion. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original acyl chloride.[5]

Experimental Protocols

The following protocols provide a general framework for the esterification of primary, secondary, and tertiary alcohols using (2,6-dimethylphenoxy)acetyl chloride. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: General Esterification of Primary and Secondary Alcohols

This protocol is suitable for less sterically hindered primary and secondary alcohols.

Materials:

-

Primary or Secondary Alcohol

-

(2,6-Dimethylphenoxy)acetyl Chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]

-

Anhydrous Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (or THF) (approximately 0.1-0.5 M concentration of the alcohol). Add anhydrous pyridine (1.5-2.0 eq.).

-

Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.1-1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: DMAP-Catalyzed Esterification of Tertiary and Hindered Alcohols

This protocol is recommended for sterically demanding tertiary alcohols or other hindered secondary alcohols where Protocol 1 gives low yields.[4]

Materials:

-

Tertiary or Hindered Alcohol

-

(2,6-Dimethylphenoxy)acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05-0.1 eq.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and DMAP (0.05-0.1 eq.).

-

Solvent and Base Addition: Dissolve the solids in anhydrous DCM (0.1-0.5 M). Add triethylamine or DIPEA (1.5-2.0 eq.).

-

Acyl Chloride Addition: Cool the mixture to 0 °C. Slowly add a solution of (2,6-dimethylphenoxy)acetyl chloride (1.2-1.5 eq.) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for highly hindered substrates. Monitor by TLC.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the esterification of different classes of alcohols with acyl chlorides. These can serve as a starting point for optimization with (2,6-dimethylphenoxy)acetyl chloride.

| Alcohol Type | Base | Catalyst (if needed) | Typical Reaction Time | Expected Yield | Reference(s) |

| Primary | Pyridine | None | 2-6 hours | High | [5] |

| Secondary | Pyridine | DMAP (optional) | 4-12 hours | Moderate to High | [4] |

| Tertiary | Et₃N or DIPEA | DMAP (essential) | 12-24 hours | Low to Moderate | [4] |

| Hindered | Et₃N or DIPEA | DMAP (essential) | 12-48 hours | Variable | [4] |

Applications in Drug Development and Medicinal Chemistry

The (2,6-dimethylphenoxy)acetyl moiety is a valuable building block in the synthesis of various biologically active molecules. While direct incorporation as an ester in marketed drugs is less common, the corresponding acetamide and other derivatives have shown significant pharmacological activities.

-

Anticonvulsant Activity: A series of phenoxyacetamides, including derivatives of 2,6-dimethylphenoxyacetic acid, have been synthesized and screened for anticonvulsant activity.[6] The substitution pattern on the phenyl ring was found to be crucial for the observed biological effects.

-

Anti-inflammatory and Analgesic Properties: Phenoxyacetamide derivatives have been investigated for their anticancer, anti-inflammatory, and analgesic activities.[7] The electronic and steric properties of the phenoxy group can modulate the pharmacological profile of these compounds.

-

Herbicidal Activity: The related 2,4-dichlorophenoxyacetic acid is a well-known herbicide, and its ester and amide derivatives have been synthesized to modulate their lipophilicity and degradation profiles.[8] This highlights the importance of the phenoxyacetic acid scaffold in agrochemicals.

The synthesis of esters from (2,6-dimethylphenoxy)acetyl chloride can be a key step in creating prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent molecule. The steric hindrance of the 2,6-dimethyl groups can be exploited to fine-tune the rate of this hydrolysis.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently reactive alcohol (e.g., tertiary or hindered).- Inactive catalyst.- Wet reagents or solvents. | - Add a catalytic amount of DMAP.- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous. |

| Formation of Side Products | - Reaction temperature too high.- Presence of moisture leading to hydrolysis of the acyl chloride. | - Run the reaction at a lower temperature.- Ensure strict anhydrous conditions.- Use a non-nucleophilic base for hindered substrates. |

| Difficult Purification | - Co-elution of the product with starting material or byproducts. | - Optimize the eluent system for column chromatography.- Consider an alternative work-up procedure to remove impurities before chromatography. |

References

-

ANTIHYPOXIC ACTIVITY OF 2,6-DIMETHYLPYRIDINE-N-OXIDE. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI. Retrieved January 31, 2026, from [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

-

The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2005). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2021). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (2018). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2012). PubMed. Retrieved January 31, 2026, from [Link]

- Method for preparing 2, 5-dimethyl phenylacetyl chloride. (2020). Google Patents.

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). UTRGV ScholarWorks. Retrieved January 31, 2026, from [Link]

-

Physical Properties of Esters. (2022). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Add DMAP to esterification between acyl chloride and alcohol? (2016). Reddit. Retrieved January 31, 2026, from [Link]

-

The molecular effects underlying the pharmacological activities of daphnetin. (2024). PubMed. Retrieved January 31, 2026, from [Link]

-

Acetyl chloride. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. (2007). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Acetyl chloride – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2019). PubMed. Retrieved January 31, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ester synthesis by acylation [organic-chemistry.org]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: A Practical Guide to the Synthesis of N-Substituted 2-(2,6-Dimethylphenoxy)acetamides

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-substituted amides utilizing (2,6-Dimethylphenoxy)acetyl chloride as the acylating agent. This class of compounds is of significant interest in medicinal chemistry, with demonstrated applications in the development of novel therapeutic agents, including anticonvulsants.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in the principles of the Schotten-Baumann reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol, and detail the necessary purification and analytical characterization techniques.

Introduction: The Significance of Phenoxyacetamides

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of biologically active molecules, including peptides and pharmaceuticals.[2][3] The reaction of an acyl chloride with a primary or secondary amine, known as the Schotten-Baumann reaction, is a widely employed and efficient method for creating these crucial linkages.[4][5][6] This method is particularly advantageous due to the high reactivity of acyl chlorides, which often allows the reaction to proceed rapidly at room temperature.[7][]

(2,6-Dimethylphenoxy)acetyl chloride is a valuable building block in the synthesis of various target molecules. The resulting N-substituted 2-(2,6-dimethylphenoxy)acetamides have been investigated for their potential anticonvulsant properties, making this synthetic protocol highly relevant for researchers in neuroscience and drug discovery.[1] This document will provide a practical and reliable procedure for the synthesis of these compounds, ensuring a high degree of purity and yield.

Reaction Mechanism and Scientific Rationale

The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[9][10] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[5][7]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of (2,6-Dimethylphenoxy)acetyl chloride.[11] This initial attack forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (often an excess of the amine reactant or an added base like triethylamine or pyridine) to yield the final amide product and the hydrochloride salt of the base.[9][10]

The use of a biphasic system, consisting of an aqueous base solution and an organic solvent for the reactants, is a common variation of the Schotten-Baumann reaction.[6][12] This allows for the efficient neutralization of the generated HCl in the aqueous phase while the organic product remains in the organic phase.

Experimental Protocol

This protocol details the synthesis of a representative N-substituted 2-(2,6-dimethylphenoxy)acetamide.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| (2,6-Dimethylphenoxy)acetyl chloride | ≥98% | Commercially Available | Handle with care, corrosive.[13] |

| Primary or Secondary Amine | ≥98% | Commercially Available | |

| Triethylamine (Et₃N) or Pyridine | Anhydrous | Commercially Available | Base to scavenge HCl. |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For aqueous work-up. | |

| Brine (Saturated NaCl Solution) | Prepared in-house | For aqueous work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | Drying agent. | |

| Round-bottom flask with magnetic stir bar | |||

| Addition funnel | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

-

Addition of Base: Add triethylamine (1.1 - 1.2 eq.) to the amine solution. Cool the flask in an ice bath to 0 °C with stirring. The use of a slight excess of base ensures complete neutralization of the HCl formed during the reaction.

-

Preparation of Acyl Chloride Solution: In a separate, dry container, dissolve (2,6-Dimethylphenoxy)acetyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Acylation Reaction: Slowly add the (2,6-Dimethylphenoxy)acetyl chloride solution dropwise to the stirred amine solution at 0 °C using the addition funnel over a period of 15-30 minutes. The slow addition helps to control the exothermic nature of the reaction.[]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

-

Aqueous Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine. The washing steps remove any remaining base, salts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

Purification

The crude product can be purified by one of the following methods, depending on its physical properties:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended. The eluent system used for TLC analysis can be adapted for this purpose.

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of N-substituted 2-(2,6-dimethylphenoxy)acetamides.

Analytical Characterization

The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-